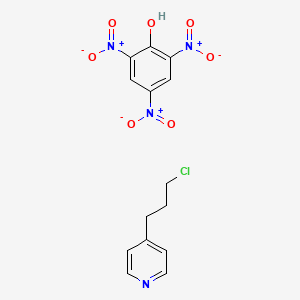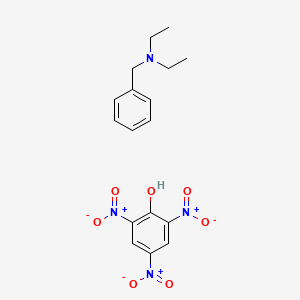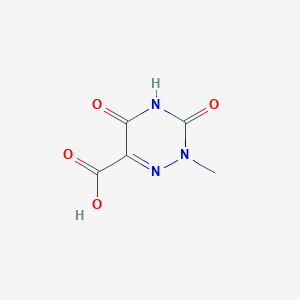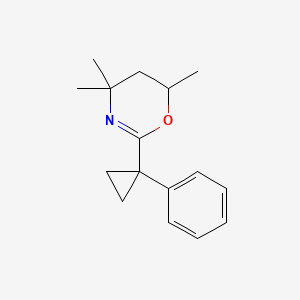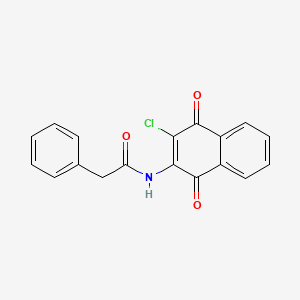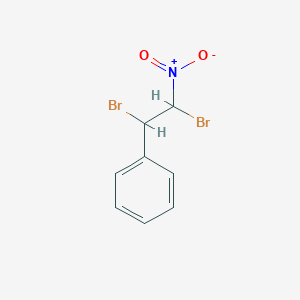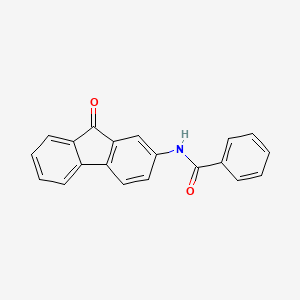![molecular formula C18H11ClN2O4 B14004923 N-[(3-chloro-1,4-dioxonaphthalen-2-yl)carbamoyl]benzamide CAS No. 16223-53-3](/img/structure/B14004923.png)
N-[(3-chloro-1,4-dioxonaphthalen-2-yl)carbamoyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-chloro-1,4-dioxonaphthalen-2-yl)carbamoyl]benzamide is a chemical compound with the molecular formula C17H10ClNO3 and a molecular weight of 311.7 g/mol This compound is known for its unique structure, which includes a naphthalene ring substituted with a chloro group and a dioxo group, as well as a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloro-1,4-dioxonaphthalen-2-yl)carbamoyl]benzamide typically involves the direct condensation of carboxylic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves similar condensation reactions on a larger scale, utilizing efficient catalysts and optimized reaction conditions to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-[(3-chloro-1,4-dioxonaphthalen-2-yl)carbamoyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group in the naphthalene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the naphthalene ring.
Aplicaciones Científicas De Investigación
N-[(3-chloro-1,4-dioxonaphthalen-2-yl)carbamoyl]benzamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including cytotoxic effects on cancer cell lines.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of new materials and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(3-chloro-1,4-dioxonaphthalen-2-yl)carbamoyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exert cytotoxic effects on prostate cancer cell lines by interfering with cellular processes . The exact molecular targets and pathways are still under investigation, but it is believed to involve the disruption of key cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-[(3-chloro-1,4-dioxonaphthalen-2-yl)carbamoyl]benzamide include other benzamide derivatives and naphthalene-based compounds. Examples include:
- N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzamide
- N-(2,3-dimethylphenyl)-2-methoxyacetamido]propanoic acid
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of both a chloro group and a dioxo group on the naphthalene ring
Propiedades
Número CAS |
16223-53-3 |
|---|---|
Fórmula molecular |
C18H11ClN2O4 |
Peso molecular |
354.7 g/mol |
Nombre IUPAC |
N-[(3-chloro-1,4-dioxonaphthalen-2-yl)carbamoyl]benzamide |
InChI |
InChI=1S/C18H11ClN2O4/c19-13-14(16(23)12-9-5-4-8-11(12)15(13)22)20-18(25)21-17(24)10-6-2-1-3-7-10/h1-9H,(H2,20,21,24,25) |
Clave InChI |
FSYOGPNXDRUAFD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC(=O)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-N-(4-iodophenyl)-5-[(4-iodophenyl)iminomethyl]pyrimidine-2,4,6-triamine](/img/structure/B14004844.png)
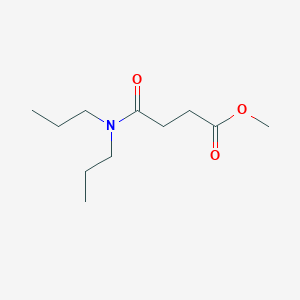
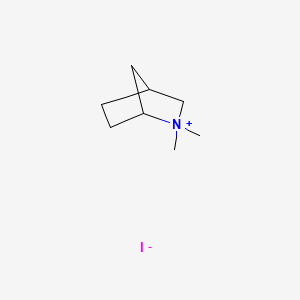
![N-[[2-Chloro-7-[[(3-nitrophenyl)hydrazinylidene]methyl]-1-phenyl-indol-3-YL]methylideneamino]-3-nitro-aniline](/img/structure/B14004860.png)
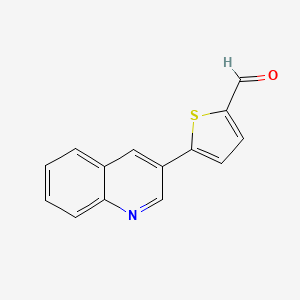
![DL-Tyrosine, 3-[bis(2-chloroethyl)amino]-O-methyl-](/img/structure/B14004870.png)

